Cas no 2228394-89-4 (2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)
![2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine structure](https://ja.kuujia.com/scimg/cas/2228394-89-4x500.png)
2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine
- 2228394-89-4
- EN300-1938737
- 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine
-
- インチ: 1S/C12H16BrNO/c1-15-11-9(3-2-4-10(11)13)12(5-6-12)7-8-14/h2-4H,5-8,14H2,1H3
- InChIKey: JAFPZANGKPIZSM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1OC)C1(CCN)CC1
計算された属性
- せいみつぶんしりょう: 269.04153g/mol
- どういたいしつりょう: 269.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 35.2Ų
2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1938737-0.1g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 0.1g |
$1320.0 | 2023-05-24 | ||
Enamine | EN300-1938737-10.0g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 10g |
$6450.0 | 2023-05-24 | ||
Enamine | EN300-1938737-1.0g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 1g |
$1500.0 | 2023-05-24 | ||
Enamine | EN300-1938737-2.5g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 2.5g |
$2940.0 | 2023-05-24 | ||
Enamine | EN300-1938737-0.05g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 0.05g |
$1261.0 | 2023-05-24 | ||
Enamine | EN300-1938737-0.5g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 0.5g |
$1440.0 | 2023-05-24 | ||
Enamine | EN300-1938737-0.25g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 0.25g |
$1381.0 | 2023-05-24 | ||
Enamine | EN300-1938737-5.0g |
2-[1-(3-bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine |
2228394-89-4 | 5g |
$4349.0 | 2023-05-24 |
2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228394-89-4 and Product Name: 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine
Compound with the CAS number 2228394-89-4 and the product name 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The molecular framework of this compound incorporates a cyclopropyl group linked to a phenyl ring, which is further substituted with a bromo and methoxy moiety, creating a complex and versatile scaffold for drug discovery.
The 3-Bromo-2-methoxyphenyl moiety is particularly noteworthy, as it introduces both electrophilic and nucleophilic sites that can be exploited in various chemical transformations. This structural feature has been extensively studied in the context of developing novel bioactive molecules. The presence of the bromine atom, for instance, allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing more intricate molecular architectures.
The cyclopropyl group is another key structural element that contributes to the compound's pharmacological profile. Cyclopropane rings are known for their ability to enhance metabolic stability and improve binding affinity to biological targets. In recent years, there has been a surge in research focusing on cyclopropane-containing compounds due to their unique electronic properties and their potential to modulate enzyme activity. The incorporation of a cyclopropyl group into the 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine scaffold suggests that this compound may exhibit novel mechanisms of action, particularly in the context of targeting enzymes involved in inflammatory pathways.
Recent studies have highlighted the importance of 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine in the development of inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the biosynthesis of pro-inflammatory mediators, making them attractive targets for therapeutic intervention. The structural features of this compound, including the cyclopropyl ring and the bromo-substituted phenyl ring, are believed to contribute to its inhibitory activity by selectively interacting with specific residues within the active sites of these enzymes.
In addition to its potential as an anti-inflammatory agent, 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine has also been explored as a precursor in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further derivatization, enabling chemists to generate libraries of analogs with tailored pharmacological properties. This flexibility has made this compound a valuable tool in high-throughput screening campaigns aimed at identifying lead compounds for various therapeutic indications.
The synthesis of 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine involves several key steps that highlight the ingenuity of modern synthetic organic chemistry. The construction of the cyclopropyl group, for example, typically requires specialized methodologies such as ring-closing metathesis or cyclization reactions under controlled conditions. Similarly, the introduction of the bromo and methoxy substituents on the phenyl ring necessitates careful selection of reagents and reaction conditions to ensure high regioselectivity.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine at both molecular and cellular levels. Molecular docking studies have been used to predict how this compound interacts with biological targets, providing valuable insights into its potential pharmacological activity. Additionally, quantum mechanical calculations have helped elucidate the electronic structure of the molecule, which is essential for understanding its reactivity and mechanism of action.
The pharmacokinetic properties of 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its suitability as a drug candidate. Preliminary studies suggest that this compound exhibits good oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.
In conclusion, compound with CAS No. 2228394-89-4 and its product name 2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine represent a significant contribution to pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will undoubtedly play an increasingly important role in developing novel therapeutics for various diseases.
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